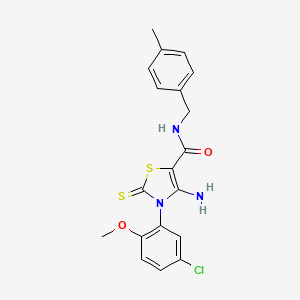

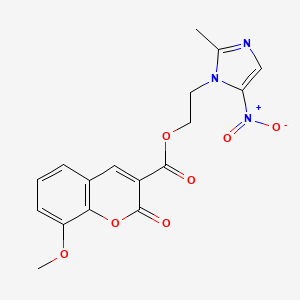

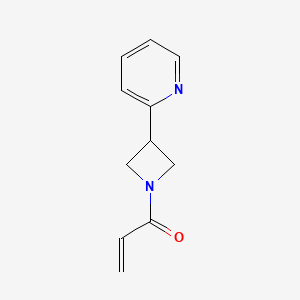

![molecular formula C19H22N4O2S B2483314 2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile CAS No. 478081-75-3](/img/structure/B2483314.png)

2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The research on sulfonamide and piperazine derivatives, including compounds similar to "2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile," focuses on exploring their synthesis, molecular structures, and potential applications due to their interesting chemical and physical properties.

Synthesis Analysis

Compounds with benzylsulfonyl and piperazino groups have been synthesized through various methods, including the polyaddition of aminoethyl piperazine to divinyl sulfone without catalysts, leading to hyperbranched polymers (Yan & Gao, 2000) and the nucleophilic substitution reactions (Desai et al., 2017).

Molecular Structure Analysis

X-ray crystallography has been used to investigate the molecular structure of related compounds, revealing monoclinic crystal classes and detailed geometry around sulfur atoms (Naveen et al., 2007; Kumar et al., 2007).

Chemical Reactions and Properties

Research has detailed the synthesis and antibacterial activity of benzylthio and benzylsulfonyl thiadiazolyl derivatives of piperazinyl quinolones, indicating significant activity against Gram-positive bacteria (Foroumadi et al., 2005).

Physical Properties Analysis

The solubility of hyperbranched polysulfone-amine in water and various organic solvents has been noted, along with observations on the polymerization mechanism and the degree of branching (Yan & Gao, 2000).

Chemical Properties Analysis

The structure-activity relationship (SAR) insights indicate that the structure of the benzyl unit and the S or SO2 linker dramatically impacts antibacterial activity. This underscores the significance of molecular structure in determining the chemical properties of these compounds (Foroumadi et al., 2005).

Scientific Research Applications

Metabolism and Biochemical Transformations

- Metabolic Pathways in Liver : A study by Hvenegaard et al. (2012) on a related antidepressant, Lu AA21004, reveals its metabolism in human liver microsomes, leading to the formation of various metabolites through enzymes like CYP2D6, CYP2C9, and CYP3A4/5. This study highlights the complex enzymatic pathways involved in drug metabolism.

Antiproliferative and Antiviral Properties

- Antiproliferative Activity Against Tumors : Research by Al-Soud et al. (2008) and Al-Soud et al. (2010) demonstrated that benzothiazole derivatives, structurally related to the subject compound, exhibit significant antiproliferative activity against various human tumor cell lines. These findings suggest potential cancer therapeutic applications.

Analytical Applications

- Fluorescent Tagging for Analysis : The work of Toyo’oka et al. (1991) introduces benzoxadiazole amine reagents, which include piperazino groups for fluorescent tagging of carboxylic acids. This is useful in analytical chemistry for sensitive detection and analysis of various substances.

Synthesis and Medicinal Chemistry

- Synthesis of Piperazine Derivatives for Medicinal Use : Research by Sonda et al. (2004) discusses the synthesis of benzamide derivatives with piperazine cores, indicating their potential as selective serotonin receptor agonists. This showcases the application in synthesizing novel compounds for potential therapeutic use.

Radioactive Labeling for Research

- Radioiodination Techniques : The study by Sadeghzadeh et al. (2014) on the radioiodination of benzylsulfonyl piperazine derivatives demonstrates methods for preparing radioactive compounds used in medical imaging and biological research.

Antibacterial and Antifungal Applications

- Antibacterial and Antifungal Activities : Foroumadi et al. (2005) in their research (Foroumadi et al. (2005)) synthesized piperazinyl quinolone derivatives with benzylsulfonyl groups showing significant activity against certain Gram-positive bacteria, highlighting the antimicrobial potential of such compounds.

Polymer Synthesis and Applications

- Hyperbranched Polymers Synthesis : Yan and Gao (2000) explored the synthesis of hyperbranched polymers using piperazine derivatives (Yan & Gao (2000)). This demonstrates the use of piperazine compounds in the field of polymer chemistry, contributing to materials science.

Miscellaneous Applications

- Fingerprint Analysis and Biological Screening : Khan et al. (2019) evaluated various derivatives of piperazine for their antibacterial, antifungal, anthelmintic activities, and potential in fingerprint analysis (Khan et al. (2019)). This diverse study showcases the multifaceted applications of piperazine compounds in both forensic science and biomedicine.

Safety and Hazards

properties

IUPAC Name |

2-(4-benzylsulfonylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-15-12-16(2)21-19(18(15)13-20)22-8-10-23(11-9-22)26(24,25)14-17-6-4-3-5-7-17/h3-7,12H,8-11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDDMYACLMMNSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2483240.png)

![1,6,7-trimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483243.png)

![6-[5-(1-Methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2483249.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B2483251.png)

![Ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483253.png)